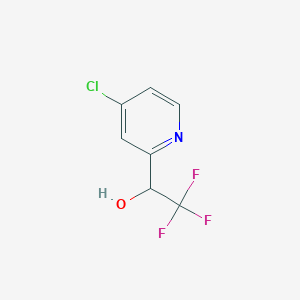

1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3,6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUGGAPKHUEXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744480 | |

| Record name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-57-1 | |

| Record name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 4 Chloropyridin 2 Yl 2,2,2 Trifluoroethanol

Reactivity of the Trifluoroethanol Group

The trifluoroethanol substituent, consisting of a hydroxyl group attached to a carbon bearing a trifluoromethyl group, exhibits unique chemical properties that distinguish it from simple aliphatic alcohols.

The hydroxyl (-OH) group is a versatile functional group capable of undergoing several characteristic reactions. While it can participate in standard alcohol transformations such as esterification and etherification, its reactivity is significantly modulated by the adjacent trifluoromethyl group. A key reaction class is deoxygenative functionalization, which replaces the hydroxyl group with another substituent. princeton.edu For instance, analogous benzylic alcohols bearing pyridinyl nitrogens have been shown to undergo efficient deoxygenative trifluoromethylation. princeton.edu This suggests that the hydroxyl group in 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanol can be activated and substituted, providing a pathway to introduce further complexity into the molecule. princeton.edu

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com Its presence has a profound impact on the adjacent hydroxyl group.

Increased Acidity: The strong inductive effect of the -CF3 group polarizes the O-H bond, significantly increasing the acidity of the hydroxyl proton. This makes 2,2,2-trifluoroethanol (B45653) (pKa ≈ 12.4) much more acidic than ethanol (B145695) (pKa ≈ 16). This enhanced acidity facilitates deprotonation and can influence the mechanism of base-mediated reactions.

Enhanced Stability and Lipophilicity: The trifluoromethyl group is known to increase the metabolic stability and lipophilicity of molecules. mdpi.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation. mdpi.com This increased lipophilicity can improve a molecule's permeability through biological membranes. mdpi.com

Reactivity Modification: The electron-withdrawing nature of the -CF3 group deactivates the adjacent carbon towards electrophilic attack but can stabilize anionic intermediates formed during nucleophilic reactions. Chiral α-trifluoromethyl alcohols have been utilized in stereoselective reactions, indicating the group's significant electronic and steric influence on the reactivity of the alcohol moiety. nih.gov

| Property | Ethanol | 2,2,2-Trifluoroethanol |

| pKa | ~16.0 | ~12.4 |

| Inductive Effect of Substituent | Weakly electron-donating (-CH3) | Strongly electron-withdrawing (-CF3) |

| Acidity | Low | High |

Reactivity of the Chlorinated Pyridine (B92270) Moiety

The 4-chloropyridine (B1293800) ring is an electron-deficient aromatic system, which makes it particularly susceptible to reactions involving nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-poor heteroaromatics like pyridine, especially when a good leaving group such as chloride is present. youtube.com The reaction proceeds readily at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen. stackexchange.com

In this compound, the chlorine atom is at the highly activated 4-position. The mechanism involves the addition of a nucleophile to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The pyridine nitrogen plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance, a feature not possible if the leaving group were at the 3- (meta) position. stackexchange.comaskfilo.com This stabilization lowers the activation energy and facilitates the substitution. askfilo.com A wide range of nucleophiles can displace the chloride, allowing for extensive functionalization of the pyridine ring.

| Nucleophile Type | Example Nucleophile | Product Type |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxypyridine derivative |

| N-Nucleophiles | Ammonia (NH3), Amines (RNH2) | 4-Aminopyridine derivative |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | 4-(Methylthio)pyridine derivative |

| C-Nucleophiles | Cyanide (NaCN) | 4-Cyanopyridine derivative |

Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halopyridines. rsc.org The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for creating new C-C bonds. While the coupling of heteroarenes can be challenging, specific ligands and conditions have been developed to efficiently functionalize chloropyridines. acs.orgnih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organozinc reagent with the chloropyridine, typically catalyzed by nickel or palladium. rsc.org This method is known for its high functional group tolerance.

Other Couplings: Stille coupling (using organotin reagents) and Buchwald-Hartwig amination (forming C-N bonds) are also effective for the functionalization of chloropyridines, expanding the range of possible derivatives. acs.orgnih.gov

| Reaction Name | Coupling Partner | Metal Catalyst | Key Feature |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | Palladium | Forms C-C bonds; tolerant of many functional groups. acs.org |

| Negishi | Organozinc (e.g., R-ZnX) | Palladium or Nickel | Forms C-C bonds; highly reactive organometallic partner. rsc.org |

| Stille | Organotin (e.g., R-SnBu3) | Palladium | Forms C-C bonds; stable but toxic reagents. nih.gov |

| Buchwald-Hartwig | Amine (R2NH) | Palladium | Forms C-N bonds; crucial for synthesizing arylamines. acs.org |

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound creates the potential for intramolecular reactions, leading to the formation of novel heterocyclic systems. Such pathways often require a preliminary functionalization step, typically at the C-4 position.

For example, if the chlorine atom is first displaced via an SNAr reaction by a nucleophile containing a secondary reactive site (e.g., an amino alcohol or a thiol), the hydroxyl group of the trifluoroethanol side chain could then act as an internal nucleophile. This could lead to a ring-closing reaction, forming a fused or bridged heterocyclic structure. Domino reactions involving an initial aziridination followed by an intramolecular, stereospecific ring-opening by an alcohol have been reported for the synthesis of cyclic aminoethers. rsc.org Similarly, intramolecular cyclization of enamine moieties has been used to generate complex polycyclic scaffolds. acs.org

A plausible, though hypothetical, pathway could involve the substitution of the C-4 chlorine with an amine (R-NH2). Subsequent deprotonation of the hydroxyl group could facilitate an intramolecular nucleophilic attack on a suitable electrophilic site, potentially leading to a cyclized product. The feasibility of such a reaction would depend on the specific reagents, reaction conditions, and the geometric feasibility of the transition state for cyclization.

Role as a Reaction Intermediate or Reagent in Complex Transformations

The primary and most well-documented role of this compound is as a key chiral precursor in the multi-step synthesis of Repotrectinib. Specifically, the (R)-enantiomer of this alcohol is utilized in a critical step to introduce a key stereocenter and a significant portion of the final drug's molecular framework.

The synthesis of Repotrectinib involves a convergent approach where different fragments of the molecule are synthesized separately before being coupled together. (R)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanol constitutes a significant portion of one of these key fragments. Its hydroxyl group provides a reactive handle for subsequent transformations, while the chloropyridine ring is essential for later-stage coupling reactions that form the core of the Repotrectinib molecule.

While specific, detailed reaction conditions from proprietary pharmaceutical manufacturing processes are often not publicly disclosed, the general synthetic strategy highlights the importance of this intermediate. The trifluoroethanol moiety is known to enhance the pharmacokinetic properties of the final drug, such as metabolic stability and binding affinity to its target protein kinases.

The synthesis of this crucial intermediate itself is a significant area of research, with a focus on developing efficient and highly enantioselective methods to produce the desired (R)-isomer in high purity. Asymmetric synthesis strategies are employed to ensure the correct stereochemistry is established early in the synthetic route, which is critical for the biological activity of the final pharmaceutical product.

Interactive Data Table: Synthesis of a Key Intermediate for Repotrectinib

| Step | Reactant(s) | Reagent(s)/Catalyst(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | 4-chloro-2-pyridinecarboxaldehyde | Trifluoromethyltrimethylsilane (TMSCF3), Tetrabutylammonium fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | 0 to rt | 12 | This compound | Not Specified |

| 2 | This compound | Enzymatic or Chiral Resolution | Not Specified | Not Specified | Not Specified | (R)-1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol | Not Specified |

Note: The table represents a plausible synthetic route based on common organic chemistry principles for the formation of the title compound. Specific yields and conditions for the industrial synthesis of Repotrectinib intermediates are proprietary.

Stereochemical Aspects and Chiral Chemistry of 1 4 Chloropyridin 2 Yl 2,2,2 Trifluoroethanol

Analysis of Enantiomeric Excess and Optical Purity

The quantitative determination of the enantiomeric composition of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is fundamental for its characterization and application. Enantiomeric excess (ee), a measure of the purity of a chiral sample, is typically determined using chiroptical and chromatographic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess of chiral compounds. uma.esmdpi.com By employing a chiral stationary phase (CSP), the two enantiomers of this compound can be separated as they exhibit different affinities for the chiral selector, leading to different retention times. nih.gov The relative peak areas in the chromatogram correspond directly to the ratio of the enantiomers in the mixture, from which the enantiomeric excess can be calculated. Polysaccharide-based CSPs are often effective for a wide range of racemates. nih.gov

Spectroscopic techniques also offer viable methods for ee determination. Vibrational Circular Dichroism (VCD) and UV-visible spectroscopy can be utilized. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by the chiral molecules, providing a unique spectral fingerprint for each enantiomer. nih.gov When coupled with chemometric methods like partial least-squares analysis, VCD can be a powerful tool for determining the enantiomeric excess in real-time. nih.gov

Another approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents (CSAs). nih.govsemmelweis.hu In the presence of a CSA, the enantiomers of this compound form transient diastereomeric complexes. semmelweis.hu This interaction results in distinct chemical shifts for the corresponding protons or other NMR-active nuclei (like ¹⁹F) of the two enantiomers, allowing for their quantification by integrating the separated signals. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for studying their distinct biological or chemical properties. This process, known as chiral resolution, can be accomplished through several methods.

Chromatographic Separation (e.g., SFC, HPLC with Chiral Stationary Phases)

Preparative chiral chromatography is a powerful and widely used technique for resolving racemic mixtures. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to HPLC for chiral separations. chromatographytoday.com Utilizing supercritical carbon dioxide as the main mobile phase component, SFC often provides faster separations and higher efficiency. chromatographytoday.com For a compound containing a pyridine (B92270) ring, stationary phases like 2-ethylpyridine (B127773) can offer unique selectivity. chromatographytoday.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for both analytical and preparative-scale enantioseparation. mdpi.comsigmaaldrich.com The choice of CSP is crucial and is often determined through screening. Given the structure of this compound, several types of CSPs could be effective. Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile, while fluorinated phases might offer specific interactions with the trifluoromethyl group. chromatographyonline.commdpi.com

Table 1: Potential Chromatographic Conditions for Chiral Resolution

| Technique | Chiral Stationary Phase (CSP) Type | Potential Mobile Phase | Rationale for Selection |

|---|---|---|---|

| SFC | Polysaccharide-based (e.g., Lux Cellulose-2, Chiralpak series) | CO₂ / Methanol (B129727) or Ethanol (B145695) | Broad applicability for many chiral compounds; high success rate in screening. nih.gov |

| SFC | Pyridine-based (e.g., 2-Ethylpyridine) | CO₂ / Methanol / Acetonitrile | Specific interactions with the pyridine moiety can enhance selectivity. chromatographytoday.comsepax-tech.com |

| HPLC | Polysaccharide-based (e.g., Chiralpak IB) | Hexane/Isopropanol (B130326) (Normal Phase) or Acetonitrile/Water (Reversed Phase) | Proven effectiveness for a wide range of chiral imidazolines and other heterocycles. nih.gov |

| HPLC | Fluorinated Phases | Acetonitrile/Water | May provide enhanced retention and unique selectivity for fluorinated analytes. chromatographyonline.com |

Diastereomeric Salt Formation and Crystallization

A classical and scalable method for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org Since this compound is an alcohol, it can first be derivatized to a carboxylic acid ester, for example, by reacting it with a cyclic anhydride (B1165640) like phthalic or maleic anhydride. This creates a chiral carboxylic acid.

This newly formed racemic acid can then be reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a synthetic amine like (R)-1-phenylethylamine. libretexts.org This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomers often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized. uma.esnih.gov After separation by filtration, the chiral acid can be recovered from the crystallized salt by treatment with a strong acid. Finally, hydrolysis of the ester group regenerates the enantiomerically pure this compound. A similar strategy was successful in resolving racemic 1-phenyl-1-propanol. nih.gov The resolution of 1-(pyridin-2-yl)ethylamine has also been achieved through fractional crystallization. rsc.org

Application as a Chiral Solvating Agent or Chiral Reagent in Asymmetric Induction Studies

The unique structural features of this compound—namely its chirality, the presence of a hydrogen-bond-donating alcohol group, and the electron-withdrawing trifluoromethyl group—suggest its potential utility in asymmetric synthesis.

As a chiral solvating agent , it could be used in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds. semmelweis.hubates.edu The hydrogen bonding capability of the alcohol and potential π-π interactions from the pyridine ring could lead to the formation of transient diastereomeric solvates with other chiral molecules, resulting in distinguishable NMR signals. semmelweis.hu 2,2,2-Trifluoro-1-(9-anthryl)ethanol, known as Pirkle's alcohol, is a well-known example of a versatile chiral solvating agent. bates.edu

In asymmetric induction studies , it could serve as a chiral ligand or auxiliary. The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for metal catalysts. When complexed with a metal, the chiral environment around the metal center could influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The use of trifluoroethanol as a solvent has been shown to play a key role in improving yield and enantioselectivity in certain copper-catalyzed asymmetric reactions. nih.gov Chiral α-trifluoromethyl-β-amino alcohols have been shown to improve stereoselectivity in certain reactions compared to their non-fluorinated analogs. mdpi.com

Configurational Stability and Stereochemical Inversion Studies

The configurational stability of the stereocenter in this compound is a crucial parameter, especially for applications where it might be subjected to harsh conditions such as high temperatures or strong acids or bases. Racemization, or stereochemical inversion, would lead to a loss of enantiomeric purity.

For many chiral carbinols, the stereocenter is generally stable under neutral and mild acidic or basic conditions. However, under forcing conditions, racemization can occur. Studies on the configurational stability of similar compounds often involve heating the enantiomerically enriched sample in various solvents and monitoring the enantiomeric excess over time using techniques like chiral HPLC. acs.org

The stability of the C-O bond and the C-C bond adjacent to the stereocenter is high, making inversion through a bond-breaking mechanism unlikely under normal conditions. Inversion would likely require a mechanism that involves the deprotonation of the chiral carbon, which is generally not facile unless there are adjacent activating groups. The trifluoromethyl group, being strongly electron-withdrawing, could potentially increase the acidity of the carbinol proton, but not to the extent that would typically lead to easy racemization. Therefore, this compound is expected to be configurationally stable under most standard operating conditions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-Trifluoro-1-(9-anthryl)ethanol |

| 2-ethylpyridine |

| Brucine |

| Strychnine |

| (R)-1-phenylethylamine |

| 1-phenyl-1-propanol |

| 1-(pyridin-2-yl)ethylamine |

| Carbon dioxide |

| Methanol |

| Ethanol |

| Acetonitrile |

| Hexane |

Computational and Theoretical Investigations of 1 4 Chloropyridin 2 Yl 2,2,2 Trifluoroethanol

Molecular Structure and Conformation Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating molecular structures and conformations. researchgate.netmdpi.com This method is used to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. The process involves optimizing the molecule's structure to find the lowest energy conformation. For 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol, this would involve analyzing the rotational barriers around the single bonds, particularly the bond connecting the chiral carbon to the pyridine (B92270) ring, to identify different stable conformers.

Quantum chemical calculations can reveal a preference for specific conformations, such as the gauche conformation, which has been observed for the related molecule 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov Such studies can explain conformational preferences through electronic effects like hyperconjugation. nih.gov The geometric parameters, including bond lengths, bond angles, and dihedral angles, are calculated and can be compared with experimental data if available. researchgate.net

Below is a table illustrating typical parameters used in DFT calculations for structural analysis.

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy in DFT, influencing accuracy. | B3LYP, PBE0, M06-2X |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311+G(d,p), cc-pVTZ |

| Geometry Optimization | An iterative process to find the minimum energy structure of the molecule. | Berny algorithm |

| Conformational Search | A scan of the potential energy surface (PES) to identify various stable conformers and transition states. | Potential Energy Surface Scan |

Reaction Mechanism Elucidation via Quantum Mechanical Simulations

Quantum mechanical (QM) simulations are indispensable for mapping the detailed pathways of chemical reactions. nih.gov These simulations can model the transformation from reactants to products, identifying key intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the reaction rate.

For reactions involving this compound, QM simulations could be used to explore its synthesis or its reactivity with other molecules. By modeling the electronic structure changes throughout the reaction, researchers can understand bond-making and bond-breaking processes. nih.gov Advanced techniques like neural network potentials trained on DFT data can be employed to simulate complex reactions in solution, capturing the intricate role of solvent molecules in the mechanism. nih.gov

Prediction of Spectroscopic Properties and Conformational Dynamics

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental spectra. rsc.org DFT and time-dependent DFT (TD-DFT) are commonly used to calculate vibrational and electronic spectra.

Vibrational Spectroscopy (IR and Raman): Calculations can predict the frequencies and intensities of infrared (IR) and Raman bands. researchgate.net Each predicted frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching or pyridine ring deformation. Comparing the computed spectrum with an experimental one helps validate the calculated ground-state structure. mdpi.com

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This provides information on the molecule's frontier molecular orbitals (HOMO and LUMO) and its electronic behavior. mdpi.com

The table below shows examples of how calculated vibrational frequencies are assigned to specific functional groups.

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 |

| C-H (Aromatic/Pyridine) | Stretching | 3000-3100 |

| C-F (Trifluoromethyl) | Stretching | 1000-1400 |

| C-Cl (Aryl Chloride) | Stretching | 1000-1100 |

| C=N, C=C (Pyridine Ring) | Ring Stretching | 1400-1600 |

Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Understanding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. ekb.egnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For this compound, docking simulations could be performed against a database of known protein targets to identify potential biological activity. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov

Analysis of the docked pose reveals key molecular interactions between the ligand and protein residues. nih.gov These interactions, which stabilize the complex, can be categorized as follows:

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom like O or N. |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings (e.g., the pyridine ring). |

| Halogen Bonds | A noncovalent interaction involving a halogen atom (e.g., chlorine). |

Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding. nih.govsemanticscholar.org

Solvent Effects in Trifluoroethanol-Mediated Reactions (Computational Models)

The solvent plays a critical role in chemical reactions, and 2,2,2-trifluoroethanol (TFE) is known for its unique properties, including its ability to form strong hydrogen bonds and stabilize helical structures in peptides. nih.govresearchgate.net Computational models are essential for understanding these effects. rsc.org

Solvent models in computational chemistry are generally divided into two categories: wikipedia.org

Explicit Models: In this approach, individual solvent molecules are included in the simulation. This is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding networks, which are crucial for understanding reaction mechanisms. nih.govnih.gov

For TFE, explicit models are often necessary to capture its complex behavior, including its tendency to form clusters. researchgate.net Computational studies have shown that the distinct reactivity observed in TFE compared to other solvents like methanol (B129727) can arise from a combination of electronic effects and differences in conformational entropy. nih.gov The development of accurate force fields and models for TFE is an active area of research to better simulate its behavior in molecular dynamics. researchgate.net

| Model Type | Description | Advantages | Disadvantages |

| Implicit | Solvent is a continuous medium (a continuum). wikipedia.org | Computationally fast. Good for thermodynamic properties. | Does not capture specific local interactions like H-bonds. wikipedia.org |

| Explicit | Individual solvent molecules are included in the calculation. wikipedia.org | Provides a detailed, spatially resolved picture of solvation. | Computationally very demanding. wikipedia.org |

Advanced Spectroscopic and Analytical Characterization for Research on 1 4 Chloropyridin 2 Yl 2,2,2 Trifluoroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework, the chemical environment of specific nuclei, and the stereochemical nature of chiral compounds.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of the structure of 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanol. Each spectrum provides complementary information.

¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by the substitution pattern. The methine proton (CH) adjacent to the hydroxyl and trifluoromethyl groups would appear as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton (OH) would typically appear as a broad singlet, though its chemical shift can be concentration and solvent-dependent.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbon attached to the trifluoromethyl group would show a characteristic quartet in a proton-coupled spectrum due to one-bond coupling with the fluorine atoms. The carbons of the pyridine ring would have chemical shifts indicative of a chloro-substituted aromatic heterocycle.

¹⁹F NMR: As the molecule contains a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. It provides a direct probe of the fluorine environment. The -CF₃ group would typically appear as a doublet in a proton-coupled spectrum, resulting from the three-bond coupling to the adjacent methine proton. rsc.org The chemical shift is highly sensitive to the electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.3-8.5 | d | ~5 | H6 (Pyridine) |

| ¹H | 7.4-7.6 | d | ~2 | H3 (Pyridine) |

| ¹H | 7.3-7.5 | dd | ~5, ~2 | H5 (Pyridine) |

| ¹H | 5.1-5.3 | q | ~7-9 | CH-OH |

| ¹H | 3.5-4.5 | br s | - | OH |

| ¹³C | 158-162 | s | - | C2 (Pyridine) |

| ¹³C | 150-153 | s | - | C4 (Pyridine) |

| ¹³C | 148-150 | s | - | C6 (Pyridine) |

| ¹³C | 122-125 | s | - | C5 (Pyridine) |

| ¹³C | 120-123 | s | - | C3 (Pyridine) |

| ¹³C | 123-126 | q | ~280 | CF₃ |

| ¹³C | 70-75 | q | ~30-35 | CH-OH |

| ¹⁹F | -75 to -79 | d | ~7-9 | CF₃ |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Chiral NMR Spectroscopy with Chiral Solvating Agents

The carbon atom bearing the hydroxyl and trifluoromethyl groups is a stereocenter, meaning this compound exists as a pair of enantiomers. In a standard achiral solvent, the NMR spectra of both enantiomers are identical. Chiral NMR spectroscopy, particularly using Chiral Solvating Agents (CSAs), is a powerful method to differentiate between them. researchgate.netnih.gov

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. semmelweis.hu These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. nih.gov The difference in chemical shift (ΔΔδ) between the signals of the two enantiomers allows for the determination of enantiomeric excess (ee). rsc.org The interactions are often based on hydrogen bonding, dipole-dipole, or π-π stacking interactions. For a molecule like this compound, the hydroxyl group and the pyridine ring are potential sites for interaction with a CSA.

Mass Spectrometry for Mechanistic Pathway Analysis and Derivatization Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

In the context of mechanistic pathway analysis, MS can be used to identify intermediates, byproducts, and final products of a chemical reaction. By tracking the masses of species over the course of a reaction, researchers can propose and support a particular reaction mechanism. nih.gov For reactions involving this compound, MS could confirm transformations such as substitution of the chlorine atom or reactions at the alcohol functionality.

Derivatization is often employed to enhance the performance of MS analysis. ddtjournal.com This involves chemically modifying the analyte to improve its volatility or ionization efficiency. researchgate.net The hydroxyl group of this compound can be derivatized, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This process can improve its behavior in gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a readily ionizable group to enhance sensitivity, especially in electrospray ionization (ESI). researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides a detailed molecular structure at atomic resolution. utexas.edu If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a wealth of structural information.

This data includes:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial orientation of the pyridine ring relative to the trifluoroethanol side chain.

Stereochemistry: Unambiguous determination of the relative and absolute configuration in the crystal.

Intermolecular interactions: Identification of hydrogen bonds (e.g., involving the hydroxyl group and the pyridine nitrogen) and other non-covalent interactions that dictate the crystal packing. mdpi.com

This solid-state structural information is crucial for understanding the molecule's physical properties and for computational modeling studies. escholarship.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Contexts

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. vscht.cz

For this compound, IR and Raman spectra would provide complementary information confirming its structure. nih.govsigmaaldrich.com

O-H Stretch: A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the alcohol's hydroxyl group.

C-H Stretch: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretch appears just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C-O Stretch: The alcohol C-O stretch will appear in the 1000-1200 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Pyridine Ring | C-H stretch | 3000-3100 | Medium |

| Aliphatic | C-H stretch | 2850-3000 | Medium |

| Pyridine Ring | C=C, C=N stretch | 1400-1600 | Medium-Strong |

| Trifluoromethyl | C-F stretch | 1100-1300 | Very Strong |

| Alcohol | C-O stretch | 1000-1200 | Strong |

| Chloro-aromatic | C-Cl stretch | 600-800 | Medium-Strong |

These spectroscopic techniques, when used in concert, provide a powerful and comprehensive analytical toolkit for the unambiguous characterization of this compound in a research setting.

Applications in Advanced Organic Synthesis Utilizing 1 4 Chloropyridin 2 Yl 2,2,2 Trifluoroethanol

As a Chiral Building Block in Heterocyclic Synthesis

The pyridine (B92270) ring is a prevalent scaffold in numerous pharmaceuticals and bioactive compounds. researchgate.net Fluorinated pyridine derivatives, in particular, are highly sought-after building blocks for creating novel therapeutic agents. rsc.orgnih.gov 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol represents a specialized, chiral precursor for the synthesis of more complex heterocyclic systems.

The utility of this compound lies in the distinct reactivity of its components:

The 4-Chloro Substituent: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols) at this position.

The Chiral Trifluoroethanol Group: The stereocenter at the alcohol-bearing carbon provides a handle for asymmetric synthesis, enabling the construction of enantiomerically pure target molecules. The alcohol can be used for further reactions, such as esterification, etherification, or oxidation to a ketone.

The Trifluoromethyl (CF₃) Group: This group is known to significantly alter the biological properties of molecules, and its presence in this building block allows for its direct incorporation into larger scaffolds. ketonepharma.com

Synthetic chemists can leverage this building block in multi-step syntheses. For instance, the chlorine atom can be displaced by a nucleophile to build a new fragment onto the pyridine core, while the chiral alcohol can guide the stereoselective formation of adjacent centers or be incorporated into a larger ring system, leading to novel, complex fluorinated heterocycles. taylorfrancis.com

Role in the Construction of Fluorinated Bioactive Scaffolds

The introduction of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates. mdpi.comnih.gov The trifluoromethyl group (–CF₃) is particularly impactful due to its strong electron-withdrawing nature and lipophilicity. rsc.org this compound serves as a direct source for the trifluoroethanolic pyridine motif, a scaffold with significant potential in medicinal chemistry.

The construction of bioactive molecules using this building block can proceed through various pathways. The hydrogenation of the fluorinated pyridine ring can lead to the corresponding fluorinated piperidines, which are among the most common heterocyclic motifs in pharmaceuticals. nih.gov The ability to start with a readily available, functionalized pyridine like this compound simplifies the synthesis of these valuable saturated heterocycles. nih.gov

Furthermore, the combination of the chloro- and trifluoroethanol groups allows for sequential functionalization. This dual reactivity is advantageous in creating libraries of compounds for drug discovery, where diverse substituents can be introduced at the C-4 position via SNAr reactions to explore structure-activity relationships, while the trifluoroethanol moiety provides a consistent structural feature known to enhance metabolic stability. rsc.orgmdpi.com

Table 1: Examples of Bioactive Scaffolds Derived from Fluorinated Pyridines

| Scaffold Class | Synthetic Precursor Type | Potential Therapeutic Application |

| Fluorinated Piperidines | Fluorinated Pyridines | CNS disorders, Oncology |

| Fluorinated Imidazo[1,2-a]pyridines | 2-Aminopyridines | Anti-inflammatory, Antiviral |

| Fluorinated Quinolines | Functionalized Pyridines | Antimalarial, Antibacterial |

Catalytic Applications (e.g., as a ligand component in transition metal catalysis)

Pyridinyl alcohols are a well-established class of ligands in transition metal catalysis, valued for their ability to form stable complexes with a variety of metals. nih.govresearchgate.net The nitrogen atom of the pyridine ring acts as a hemilabile coordinating site, while the alcohol moiety, often deprotonated to form an alcoholato ligand, provides a strong, covalent bond to the metal center. researchgate.net This bidentate coordination is crucial for creating effective and selective catalysts.

This compound fits the structural motif of a chiral pyridinyl alcohol ligand. Its potential applications in catalysis include:

Asymmetric Catalysis: The inherent chirality of the molecule can be transferred to the metal's coordination sphere, enabling enantioselective transformations such as asymmetric hydrogenation, transfer hydrogenation, or C-C bond-forming reactions.

Homogeneous Catalysis: Complexes formed from this ligand could be employed in various homogeneous catalytic processes, where the ligand structure plays a critical role in controlling the reaction's outcome. researchgate.netjscimedcentral.com

The synthesis of transition metal complexes using pyridinyl alcohol ligands is a mature field, and this compound provides a fluorinated, chiral variant that could lead to catalysts with novel properties. nih.gov

Solvent Effects of 2,2,2-Trifluoroethanol (B45653) in Enhancing Organic Transformations

While this compound is primarily a building block, the trifluoroethanol (TFE) functional group it contains is also a widely used and unique solvent in organic synthesis. researchgate.net Understanding the solvent properties of TFE provides context for reactions where the building block itself might influence the reaction medium or for syntheses where TFE is chosen as the solvent. TFE possesses a unique combination of properties: it is highly polar, has strong hydrogen-bond donating ability, low nucleophilicity, and high ionizing power. researchgate.nethw.ac.uk

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, including the chloropyridine core of the title compound. youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com

The choice of solvent can dramatically affect the rate and selectivity of SNAr reactions. nih.gov While polar aprotic solvents like DMF are common, protic solvents like TFE offer distinct advantages. TFE can stabilize the anionic Meisenheimer intermediate through hydrogen bonding, potentially accelerating the reaction. hw.ac.uk However, it can also solvate the incoming nucleophile, which may reduce its reactivity compared to its state in an aprotic solvent. hw.ac.uknih.gov This modulation can be synthetically useful; for example, in peptide chemistry, using TFE as a solvent for SNAr reactions with perfluoroaromatics significantly improves selectivity between competing nucleophilic side chains (e.g., cysteine over lysine) when compared to DMF. hw.ac.ukrsc.org This effect is attributed to differential solvation of the nucleophiles. hw.ac.uk

TFE's strong hydrogen-bond donating capability and polarity make it an effective medium for promoting reactions that involve polarized transition states, such as cycloadditions and condensations.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition that forms six-membered rings, is a powerful tool in synthesis. wikipedia.orgmasterorganicchemistry.com The rate of these reactions can be enhanced in polar solvents, which can stabilize the charge separation in the transition state. wikipedia.org The ability of TFE to form strong hydrogen bonds can help organize the reactants and stabilize the transition state, accelerating the cycloaddition process. researchgate.net

Condensation Reactions: The Knoevenagel condensation is a C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is often catalyzed by a weak base. The high polarity and hydrogen-bonding ability of TFE can facilitate the initial nucleophilic addition step by stabilizing the developing charges and can also promote the subsequent elimination of water. While often performed under solvent-free conditions, the properties of TFE make it a suitable medium for promoting such transformations when a solvent is required. researchgate.netmdpi.com

Table 2: Summary of 2,2,2-Trifluoroethanol (TFE) Solvent Properties and Effects

| Property | Description | Impact on Organic Transformations |

| High Polarity | Possesses a significant dipole moment. | Stabilizes polar intermediates and transition states (e.g., in SNAr and Diels-Alder reactions). |

| Strong H-Bond Donor | The acidic proton on the alcohol readily forms hydrogen bonds. | Solvates and stabilizes anionic intermediates; can modulate nucleophile reactivity. hw.ac.uk |

| Low Nucleophilicity | The electron-withdrawing CF₃ group reduces the oxygen's nucleophilicity. | Acts as a non-participating polar protic solvent, avoiding side reactions. hw.ac.uknbinno.com |

| High Ionizing Power | Effectively solvates and separates ion pairs. | Promotes reactions proceeding through ionic intermediates. researchgate.net |

Role in Mechanistic Biological Research Pre Clinical and Molecular Level

Investigations into Enzyme Inhibition Mechanisms (e.g., metalloenzymes, phosphodiesterases)

The structural characteristics of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol make it a compound of interest for studying enzyme inhibition mechanisms. The presence of fluorine atoms can significantly alter the electronic properties of a molecule, often leading to potent and specific interactions with enzyme active sites. researchgate.net While direct studies detailing its mechanism against specific metalloenzymes or phosphodiesterases are not extensively documented in the provided search results, its potential can be inferred from research on analogous structures.

Metalloenzymes: Metalloenzymes, which require metal ions for their catalytic function, are crucial therapeutic targets. nih.gov The nitrogen atom in the pyridine (B92270) ring of this compound could potentially coordinate with the metal cofactor in the active site of a metalloenzyme, disrupting its function. nih.gov For instance, inhibitors of carbonic anhydrases, which are zinc-dependent metalloenzymes, often work by coordinating to the zinc ion. nih.gov

Phosphodiesterases (PDEs): PDEs are a family of enzymes that regulate intracellular signaling pathways. Inhibition of these enzymes has therapeutic implications in various diseases. nih.gov Research has shown that other pyridine-containing compounds can act as inhibitors of PDEs, such as PDE4. nih.gov The development of selective PDE inhibitors is an active area of research, and compounds like this compound could serve as scaffolds for developing novel inhibitors.

The trifluoromethyl group is a key feature that can contribute to enzyme inhibition. Its strong electron-withdrawing nature can enhance the acidity of the adjacent hydroxyl group, potentially leading to stronger hydrogen bonding interactions within an enzyme's active site. researchgate.net This can lead to the formation of stable enzyme-inhibitor complexes, effectively blocking the enzyme's activity. researchgate.netjuniperpublishers.com

Molecular Interactions with Biological Targets (e.g., protein binding studies)

The interaction of this compound with biological targets like proteins is governed by the combined properties of its chloropyridine and trifluoroethanol components. Its unique fluorinated structure is known to influence binding affinities and reaction kinetics in biological assays.

The 2,2,2-trifluoroethanol (B45653) (TFE) moiety is particularly significant in mediating protein interactions. Studies on TFE as a cosolvent have revealed its complex effects on protein structure. At low concentrations, TFE can stabilize the tertiary structure of proteins. nih.gov However, at higher concentrations, it can disrupt protein folding and lead to denaturation by compromising inter-subunit interactions. nih.govnih.gov This dual behavior suggests that the trifluoroethanol group on the compound can engage in specific interactions that either stabilize or destabilize local protein structures, depending on the environment of the binding pocket.

The chloropyridine ring offers additional points of interaction. The chlorine atom can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in ligand-protein binding. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's binding site. Furthermore, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. A patent for substituted pyridine derivatives containing a trifluoroethanol group highlights their potential as inhibitors of SARM1, a protein involved in the Wallerian degeneration pathway, underscoring the relevance of this scaffold in targeting specific protein-protein interaction domains. google.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level for Probe Development

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, which is crucial for optimizing lead compounds and developing molecular probes. researchgate.net For this compound, SAR studies would systematically modify its structure to identify the key chemical features required for its biological effects. Pyridine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. nih.gov

Key modifications for SAR studies on this scaffold would include:

Substitution on the Pyridine Ring: The position and nature of the substituent on the pyridine ring are critical. Replacing the chlorine atom at the 4-position with other halogens (F, Br, I) or with small alkyl or electron-donating/withdrawing groups would reveal the importance of electronics and sterics at this position for target binding. nih.gov

Modification of the Trifluoroethanol Side Chain: The trifluoroethanol group is a significant contributor to the molecule's properties. Altering the length of the alkyl chain or the degree of fluorination could modulate binding affinity and specificity.

Positional Isomerism: Moving the trifluoroethanol group to a different position on the pyridine ring would help to map the spatial requirements of the target's binding pocket.

These systematic modifications allow researchers to build a comprehensive 3D-QSAR (Quantitative Structure-Activity Relationship) model, which can guide the design of more potent and selective research probes. rsc.org

Table 1: Hypothetical Structure-Activity Relationship Data This interactive table illustrates how systematic modifications to the parent compound could influence its inhibitory activity against a hypothetical target enzyme.

| Compound ID | R1 (Position 4) | Side Chain (Position 2) | IC₅₀ (nM) | Notes |

| Parent | Cl | -CH(OH)CF₃ | 150 | Reference Compound |

| Analog A | F | -CH(OH)CF₃ | 300 | Weaker activity; suggests Cl is preferred over F. |

| Analog B | Br | -CH(OH)CF₃ | 125 | Similar activity; indicates some tolerance for larger halogens. |

| Analog C | CH₃ | -CH(OH)CF₃ | 800 | Reduced activity; suggests an electron-withdrawing group is important. |

| Analog D | Cl | -CH(OH)CH₃ | >10000 | Loss of activity; highlights the critical role of the CF₃ group. |

| Analog E | Cl | -CF₂CF₃ | 2500 | Reduced activity; indicates the hydroxyl group is key for binding. |

Design of Research Probes for Biological Pathways

A key application of compounds like this compound in mechanistic research is its use as a scaffold for designing sophisticated molecular probes. These probes are essential tools for identifying biological targets and interrogating their functions within complex cellular pathways.

One common strategy is the development of photoaffinity probes. nih.gov This involves chemically modifying the parent compound to include a photoactivatable group (e.g., an azido or benzophenone group) and often a reporter tag (e.g., biotin or a fluorescent dye). When introduced to a biological system and irradiated with UV light, the probe forms a covalent bond with its binding target. The reporter tag then allows for the isolation, enrichment, and identification of the target protein, providing direct evidence of the molecular interaction. nih.gov

For example, a derivative of this compound could be synthesized with a photoreactive group attached to the pyridine ring. This probe could then be used in cell lysates or live cells to covalently label its protein targets. Subsequent proteomic analysis would identify these proteins, thereby elucidating the pathways modulated by the parent compound. This approach is invaluable for target deconvolution and for understanding the molecular basis of a compound's biological activity. nih.gov

Emerging Research and Future Directions for 1 4 Chloropyridin 2 Yl 2,2,2 Trifluoroethanol

Development of Novel Synthetic Routes

The synthesis of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol has traditionally relied on established methods such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed pathways. However, emerging research is focused on developing more efficient, sustainable, and versatile synthetic strategies.

Key Novel Approaches:

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for the synthesis of fluorinated pyridine (B92270) derivatives. researchgate.net This methodology offers mild reaction conditions and unique reactivity patterns, potentially enabling new pathways to the target molecule and its analogs.

Flow Chemistry: Continuous flow chemistry provides significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates. acs.org The application of flow technology to the functionalization of pyridines, including fluorinated derivatives, is an active area of research that could lead to more efficient and automated syntheses of this compound. mdpi.combeilstein-journals.orgrsc.org

Biocatalysis: The use of enzymes for the synthesis of chiral molecules is a rapidly growing field. nih.govresearchgate.net Biocatalytic methods, such as the enantioselective reduction of a corresponding ketone precursor, could provide a green and highly selective route to enantiopure forms of this compound. researchgate.net

| Synthetic Route | Key Features | Potential Advantages |

| Photocatalysis | Utilizes visible light to initiate reactions. researchgate.net | Mild reaction conditions, novel reactivity. |

| Flow Chemistry | Reactions are performed in a continuous stream. acs.org | Enhanced safety, scalability, and control. mdpi.combeilstein-journals.orgrsc.org |

| Biocatalysis | Employs enzymes as catalysts. nih.govresearchgate.net | High enantioselectivity, environmentally friendly. researchgate.net |

Exploration of New Reactivity Profiles and Catalytic Applications

Beyond its role as a synthetic intermediate, researchers are beginning to explore the inherent reactivity of this compound and its potential applications in catalysis. The unique electronic properties conferred by the chloropyridinyl and trifluoroethanol moieties suggest a range of possibilities.

The compound can undergo typical reactions such as oxidation to the corresponding ketone, reduction of the pyridine ring, and nucleophilic substitution of the chlorine atom. The trifluoromethyl group enhances the acidity of the hydroxyl proton, making the alcohol a good hydrogen bond donor. This property is being exploited in the design of new organocatalysts. For instance, fluorinated alcohols can act as catalysts for polymerization reactions.

Furthermore, pyridine-aminoalcohol structures are known to serve as effective ligands in transition metal catalysis, particularly in transfer hydrogenation reactions. dergipark.org.trdergipark.org.tr This opens the door for designing chiral ligands derived from this compound for asymmetric catalysis.

Advanced Chiral Technologies and Applications

The stereochemistry of this compound is crucial for its potential biological applications. Consequently, the development of advanced chiral technologies for its synthesis and the application of its enantiopure forms are of significant interest.

Current and Future Chiral Technologies:

Asymmetric Hydrogenation and Transfer Hydrogenation: The asymmetric reduction of the corresponding trifluoromethyl ketone is a direct route to the chiral alcohol. This can be achieved using transition metal catalysts with chiral ligands, such as those based on ruthenium, rhodium, or iridium. d-nb.inforsc.org

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be employed for the enantioselective trifluoromethylation of aldehydes, a key step in building the chiral center.

Biocatalysis: The use of ketoreductases and other enzymes offers a highly selective and environmentally benign approach to producing enantiomerically pure trifluoromethylated alcohols. researchgate.netscispace.com

Chiral Ligand Synthesis: The enantiopure forms of this compound can themselves serve as valuable precursors for the synthesis of novel chiral ligands for asymmetric catalysis. nih.govacs.org

Integration with Computational Chemistry for Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties and reactivity. For this compound, computational methods can be applied in several key areas.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of synthetic routes, helping to optimize reaction conditions and predict the feasibility of novel transformations.

Catalyst Design: Computational modeling can aid in the design of new catalysts based on the this compound scaffold. By simulating the interactions between the catalyst and substrates, researchers can predict catalytic activity and enantioselectivity. mdpi.com

Prediction of Physicochemical Properties: Computational methods can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new drug candidates and functional materials.

Potential in Interdisciplinary Research (e.g., chemical biology, materials science)

The unique combination of a halogenated pyridine ring and a trifluoroethanol moiety makes this compound a promising candidate for applications in various interdisciplinary fields.

Chemical Biology:

Enzyme Inhibition: The trifluoromethyl group is a common motif in many enzyme inhibitors. Derivatives of this compound could be designed as potent and selective inhibitors for various enzyme targets. google.comnih.govrsc.org

Molecular Probes: The fluorinated nature of the compound allows for its use in ¹⁹F NMR studies, making it a potential molecular probe to study biological systems and interactions. mdpi.com

Drug Discovery: The compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents. nih.govresearchgate.net

Materials Science:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol with high purity and yield?

- Methodological Answer : Synthesis requires multi-step reactions, often starting with halogenated pyridine derivatives and trifluoromethylation agents. Critical parameters include:

- Temperature control (e.g., maintaining −78°C for ketone intermediates to avoid side reactions).

- Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity).

- Reaction time optimization (monitored via TLC or HPLC to prevent over- or under-reaction).

- Purification techniques (column chromatography or recrystallization to isolate the product).

Analytical methods such as , , and LC-MS are essential for verifying structural integrity and purity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Spectroscopic analysis :

- to confirm the pyridine and trifluoroethanol moieties.

- FT-IR to identify functional groups (e.g., C-Cl and C-F stretches).

- Chromatographic methods :

- HPLC with UV detection to assess purity.

- GC-MS for volatility and fragmentation pattern analysis.

- Thermal analysis :

- Differential scanning calorimetry (DSC) to determine melting points and thermal stability.

- Thermogravimetric analysis (TGA) for decomposition profiles .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or compound stability. To address this:

- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%).

- Stability studies : Monitor compound degradation in buffer solutions via LC-MS over 24–72 hours.

- Dose-response validation : Perform IC or EC assays in triplicate with positive/negative controls.

- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding and compare with kinetic assays (e.g., SPR or ITC) .

Q. How can enantioselective synthesis of chiral derivatives of this compound be achieved?

- Methodological Answer : Enantioselectivity requires:

- Chiral catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) during key reduction steps.

- Asymmetric induction : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the trifluoroethanol carbon.

- Analytical validation :

- Chiral HPLC (e.g., Chiralpak columns) to determine enantiomeric excess (ee).

- X-ray crystallography for absolute configuration confirmation .

Q. What methodologies are effective for studying the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Hydrolytic stability impacts pharmacokinetics and storage. Approaches include:

- pH-dependent studies : Incubate the compound in buffers (pH 2–10) at 37°C and quantify degradation via .

- Isotope labeling : Use -labeled water to trace hydrolysis pathways.

- Computational modeling : Apply density functional theory (DFT) to predict hydrolysis rates and reactive sites.

- Stabilization strategies : Co-solvents (e.g., PEG 400) or lyophilization to minimize aqueous exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.